(2E,5Z)-3-allyl-5-(furan-2-ylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-3-allyl-5-(furan-2-ylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a unique structure with an allyl group, a furan ring, and a thiazolidinone core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-allyl-5-(furan-2-ylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thiazolidinone Core: The initial step involves the reaction of thiosemicarbazide with an appropriate α-haloketone to form the thiazolidinone ring.
Introduction of Furan Ring: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and furan-2-carbaldehyde.
Allylation: The final step involves the allylation of the thiazolidinone derivative using an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-3-allyl-5-(furan-2-ylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the double bonds or the thiazolidinone ring, leading to different reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or furan positions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-3-allyl-5-(furan-2-ylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound has shown promise in antimicrobial studies, demonstrating activity against a range of bacterial and fungal pathogens. Its ability to inhibit microbial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicine, research has focused on the compound’s anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Industry
Industrially, this compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-allyl-5-(furan-2-ylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(2E,5Z)-3-allyl-5-(phenylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one: Similar structure but with a phenyl group instead of a furan ring.
(2E,5Z)-3-allyl-5-(pyridin-2-ylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (2E,5Z)-3-allyl-5-(furan-2-ylmethylene)-2-(thiazol-2-ylimino)thiazolidin-4-one lies in its combination of the furan ring and thiazolidinone core, which imparts distinct chemical and biological properties. The presence of the furan ring can enhance its reactivity and biological activity compared to similar compounds with different aromatic rings.
Properties
IUPAC Name |
(2E,5Z)-5-(furan-2-ylmethylidene)-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-2-6-17-12(18)11(9-10-4-3-7-19-10)21-14(17)16-13-15-5-8-20-13/h2-5,7-9H,1,6H2/b11-9-,16-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIIVVIRQPJUBN-NAVQJKEVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CO2)SC1=NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.